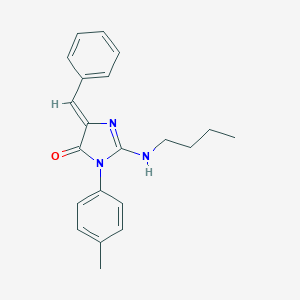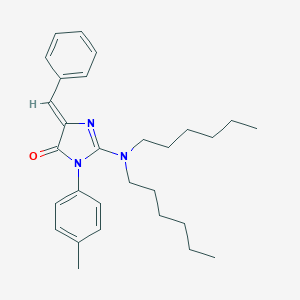![molecular formula C24H36N2O2 B295994 2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile, also known as BETN, is a chemical compound that has been widely used in scientific research for its unique properties. BETN is a highly lipophilic compound that has been used as an extractant for metal ions and organic compounds. It is also used as a fluorescent probe for the detection of proteins and DNA.
Wirkmechanismus
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile binds to proteins and DNA through hydrophobic interactions. The lipophilic nature of this compound allows it to penetrate cell membranes and bind to intracellular targets. Once bound, this compound emits a fluorescent signal that can be detected using fluorescence microscopy.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile in lab experiments is its high affinity for proteins and DNA. This makes it a useful tool for studying these molecules in living cells. However, this compound is not suitable for all types of experiments, and its lipophilic nature can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile. One area of interest is the development of new fluorescent probes based on this compound. These probes could be used to study a wide range of biological molecules and processes. Another area of interest is the use of this compound as an extractant for metal ions and organic compounds. This compound has shown promise in this area, and further research could lead to the development of new extraction methods that are more efficient and environmentally friendly. Finally, this compound could be used in the development of new drugs and therapies. Its ability to bind to intracellular targets could make it a useful tool for drug delivery and targeted therapy.
Synthesemethoden
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile can be synthesized by reacting 2,5-dihydroxyterephthalonitrile with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of proteins and DNA. This compound has a high affinity for these molecules, and when it binds to them, it emits a fluorescent signal that can be detected using a fluorescence microscope.
Eigenschaften
Molekularformel |
C24H36N2O2 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C24H36N2O2/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,17-18H2,1-4H3 |
InChI-Schlüssel |
CKCPPOLWIZCTAL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C#N)OCC(CC)CCCC)C#N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C#N)OCC(CC)CCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















